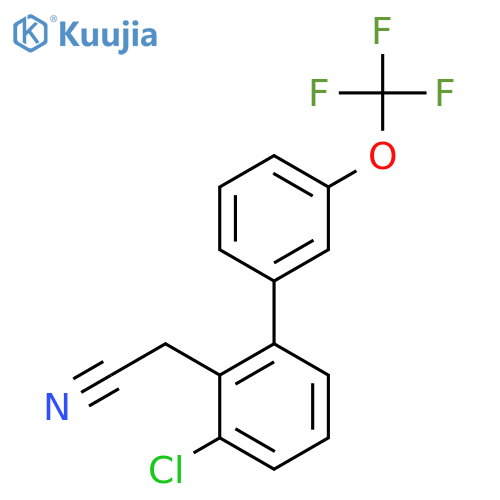Cas no 1261685-81-7 (3-Chloro-3'-(trifluoromethoxy)biphenyl-2-acetonitrile)

1261685-81-7 structure
商品名:3-Chloro-3'-(trifluoromethoxy)biphenyl-2-acetonitrile
CAS番号:1261685-81-7
MF:C15H9ClF3NO
メガワット:311.686273336411
CID:4992038
3-Chloro-3'-(trifluoromethoxy)biphenyl-2-acetonitrile 化学的及び物理的性質
名前と識別子
-
- 3-Chloro-3'-(trifluoromethoxy)biphenyl-2-acetonitrile
-
- インチ: 1S/C15H9ClF3NO/c16-14-6-2-5-12(13(14)7-8-20)10-3-1-4-11(9-10)21-15(17,18)19/h1-6,9H,7H2
- InChIKey: MCMAMZAHRKQJRA-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=CC(=C1CC#N)C1C=CC=C(C=1)OC(F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 21
- 回転可能化学結合数: 3
- 複雑さ: 392
- 疎水性パラメータ計算基準値(XlogP): 5
- トポロジー分子極性表面積: 33
3-Chloro-3'-(trifluoromethoxy)biphenyl-2-acetonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A011009893-250mg |
3-Chloro-3'-(trifluoromethoxy)biphenyl-2-acetonitrile |
1261685-81-7 | 97% | 250mg |
$475.20 | 2023-09-03 | |
| Alichem | A011009893-1g |
3-Chloro-3'-(trifluoromethoxy)biphenyl-2-acetonitrile |
1261685-81-7 | 97% | 1g |
$1549.60 | 2023-09-03 | |
| Alichem | A011009893-500mg |
3-Chloro-3'-(trifluoromethoxy)biphenyl-2-acetonitrile |
1261685-81-7 | 97% | 500mg |
$782.40 | 2023-09-03 |
3-Chloro-3'-(trifluoromethoxy)biphenyl-2-acetonitrile 関連文献
-
Nadia Sebbar,Henning Bockhorn,Joseph W. Bozzelli Phys. Chem. Chem. Phys., 2002,4, 3691-3703
-
S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924
-
3. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660
-
Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698
-
Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206
1261685-81-7 (3-Chloro-3'-(trifluoromethoxy)biphenyl-2-acetonitrile) 関連製品
- 1805414-61-2(4-Bromo-3-ethoxy-2-nitropyridine)
- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)
- 1376259-14-1(3-Pyridinecarboxaldehyde, 5-(3,5-dimethyl-4-isoxazolyl)-)
- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)
- 2168246-21-5(ethyl 3-2-(methylamino)ethoxybenzoate)
- 2228171-43-3(4-(2-bromo-1-hydroxyethyl)-3-methoxyphenol)
- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)
- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)
- 1805446-61-0(5-Bromo-2-(difluoromethyl)-3-nitropyridine-6-carboxylic acid)
- 2168225-98-5(3-1-(aminomethyl)cyclobutylbutane-1-sulfonyl fluoride)
推奨される供給者
Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
